1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol 1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol Penbutolol is a member of ethanolamines.
Penbutolol is a drug in the beta-blocker class used to treat hypertension. Penbutolol binds both beta-1 and beta-2 adrenergic receptors, rendering it a non-selective beta-blocker. Penbutolol can act as a partial agonist at beta adrenergic receptors, since it is a sympathomimetric drug. Penbutolol also demonstrates high binding affinity to the 5-hydroxytryptamine receptor 1A with antagonistic effects. This binding characteristic of penbutolol is being investigated for its implications in Antidepressant Therapy. Penbutolol is contraindicated in patients with cardiogenic shock, sinus bradycardia, second and third degree atrioventricular conduction block, bronchial asthma, and those with known hypersensitivity.
Penbutolol is a beta-Adrenergic Blocker. The mechanism of action of penbutolol is as an Adrenergic beta-Antagonist.
Penbutolol is a nonselective beta-adrenergic receptor blocker (beta-blocker) used for the therapy of hypertension. Penbutolol has yet to be convincingly associated with clinically apparent liver injury.
Penbutolol is a natural product found in Caenorhabditis elegans with data available.
Penbutolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-anginal and antihypertensive activities. Penbutolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, penbutolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
A nonselective beta-blocker used as an antihypertensive and an antianginal agent.
Brand Name: Vulcanchem
CAS No.: 36507-48-9
VCID: VC21106376
InChI: InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1
SMILES: CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
Molecular Formula: C18H29NO2
Molecular Weight: 291.4 g/mol

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

CAS No.: 36507-48-9

Cat. No.: VC21106376

Molecular Formula: C18H29NO2

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol - 36507-48-9

Specification

Description Penbutolol is a member of ethanolamines.
Penbutolol is a drug in the beta-blocker class used to treat hypertension. Penbutolol binds both beta-1 and beta-2 adrenergic receptors, rendering it a non-selective beta-blocker. Penbutolol can act as a partial agonist at beta adrenergic receptors, since it is a sympathomimetric drug. Penbutolol also demonstrates high binding affinity to the 5-hydroxytryptamine receptor 1A with antagonistic effects. This binding characteristic of penbutolol is being investigated for its implications in Antidepressant Therapy. Penbutolol is contraindicated in patients with cardiogenic shock, sinus bradycardia, second and third degree atrioventricular conduction block, bronchial asthma, and those with known hypersensitivity.
Penbutolol is a beta-Adrenergic Blocker. The mechanism of action of penbutolol is as an Adrenergic beta-Antagonist.
Penbutolol is a nonselective beta-adrenergic receptor blocker (beta-blocker) used for the therapy of hypertension. Penbutolol has yet to be convincingly associated with clinically apparent liver injury.
Penbutolol is a natural product found in Caenorhabditis elegans with data available.
Penbutolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-anginal and antihypertensive activities. Penbutolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, penbutolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
A nonselective beta-blocker used as an antihypertensive and an antianginal agent.
CAS No. 36507-48-9
Molecular Formula C18H29NO2
Molecular Weight 291.4 g/mol
IUPAC Name (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
Standard InChI InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1
Standard InChI Key KQXKVJAGOJTNJS-HNNXBMFYSA-N
Isomeric SMILES CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O
SMILES CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
Canonical SMILES CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
Boiling Point 438.2
Melting Point 70.0 °C

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